5-Fluoro-6-methylthioindole-2,3-dione
Description
5-Fluoro-6-methylthioindole-2,3-dione is a heterocyclic compound featuring an indole core substituted with fluorine at position 5, a methylthio (-SMe) group at position 6, and two ketone groups at positions 2 and 3 (Figure 1). This structure combines electron-withdrawing (fluoro) and lipophilic (methylthio) substituents, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C9H6FNO2S |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
5-fluoro-6-methylsulfanyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6FNO2S/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) |
InChI Key |
JVFVFEGOGAVWQT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C2C(=C1)NC(=O)C2=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Scaffold Variations
Key structural analogs include indole-2,3-diones, piperazine-2,3-diones, and benzoxazolone derivatives.
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
- Scaffold Influence : Indole-2,3-diones (e.g., indolin-2,3-dione derivatives) exhibit distinct receptor binding profiles compared to benzoxazolones. The additional carbonyl group in indole-2,3-diones reduces σ1 affinity but enhances σ2 selectivity .
- Substituent Effects: Fluoro: Electron-withdrawing nature may enhance metabolic stability and polar interactions (e.g., hydrogen bonding with enzymes/receptors).
Physicochemical Properties
Lipophilicity :
- Piperazine-2,3-dione derivatives (ClogP = 2.5–4.0) are significantly more lipophilic than unmodified piperazine (ClogP = -1.2) due to aromatic substitutions .
- The methylthio group in this compound is expected to elevate its ClogP compared to non-thio analogs (e.g., 5-ethoxy-6-fluoro-2,3-dihydroindole, ClogP ≈ 2.1) .
Table 2: Lipophilicity and Bioactivity Trends
| Compound Type | ClogP Range | Bioactivity Highlights |
|---|---|---|
| Piperazine-2,3-diones | 2.5–4.0 | Anthelmintic (Enterobius vermicularis IC₅₀ ~15 μM) |
| Benzoxazolones | 1.8–3.2 | High σ1 affinity (Ki = 2.6–30 nM) |
| Indole-2,3-diones | 2.0–3.5 | σ2-selective (Ki ratio >70) |
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